molecular formula C16H21N5O2 B7567269 3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide

3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide

Cat. No. B7567269
M. Wt: 315.37 g/mol
InChI Key: NRIIVJJIQGBAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide, also known as LQFM021, is a synthetic compound that has gained attention in scientific research due to its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of the AKT/mTOR signaling pathway, which is involved in cell growth and survival. 3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and physiological effects:
3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide has been found to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for use as an anti-cancer agent. However, further studies are needed to determine the long-term effects of 3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide on normal cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide is its potential as a novel anti-cancer agent that may be effective against chemotherapy-resistant cancer cells. However, one limitation is the lack of clinical data on its efficacy and safety in humans, as well as the need for further studies to determine its optimal dosage and administration.

Future Directions

Future research on 3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide may focus on optimizing its synthesis method, studying its efficacy and safety in animal models and human clinical trials, and exploring its potential for combination therapy with other anti-cancer agents. Additionally, further studies may be needed to determine the long-term effects of 3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide on normal cells and tissues, as well as its potential for use in other diseases beyond cancer.

Synthesis Methods

3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide is synthesized through a multistep process that involves the reaction of 2-((2-bromoethyl)carbamoyl)benzoic acid with imidazole to form 2-((2-imidazol-1-yl)ethyl)carbamoyl)benzoic acid. This intermediate is then reacted with N,N-dimethylpropanamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide.

Scientific Research Applications

3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide has been studied for its potential as an anti-cancer agent. Studies have shown that 3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide can induce apoptosis (programmed cell death) in cancer cells, particularly those that are resistant to chemotherapy drugs. 3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide has also been found to inhibit the growth and invasion of cancer cells in vitro and in vivo.

properties

IUPAC Name

3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-20(2)15(22)7-8-18-16(23)19-11-13-5-3-4-6-14(13)21-10-9-17-12-21/h3-6,9-10,12H,7-8,11H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIIVJJIQGBAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCNC(=O)NCC1=CC=CC=C1N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.